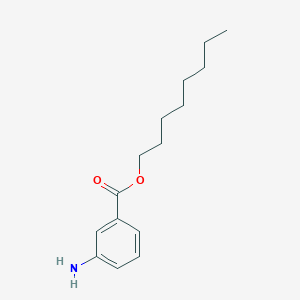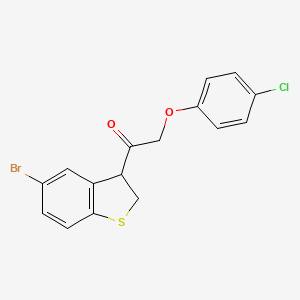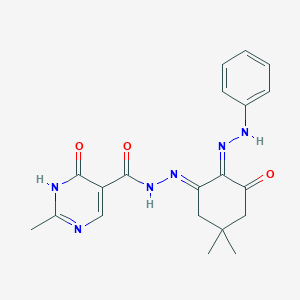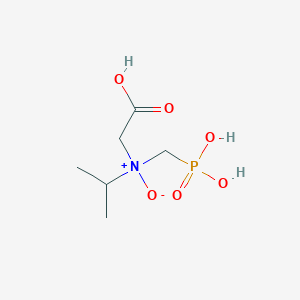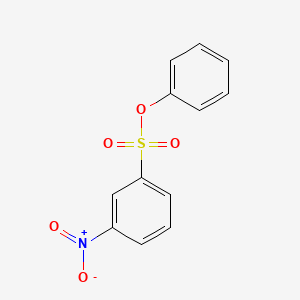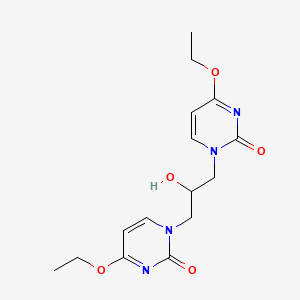
1,1'-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) is a synthetic organic compound that belongs to the class of pyrimidinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethoxypyrimidinone derivatives and a suitable diol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis may include acids, bases, and other organic solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
化学反应分析
Types of Reactions
1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinone oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound may find applications in the development of new materials and agricultural chemicals.
作用机制
The mechanism of action of 1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-methoxypyrimidin-2(1H)-one): Similar structure with methoxy groups instead of ethoxy groups.
1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-chloropyrimidin-2(1H)-one): Contains chloro groups instead of ethoxy groups.
Uniqueness
1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) is unique due to its specific functional groups and potential biological activities. Its ethoxy groups may confer distinct chemical properties and reactivity compared to similar compounds.
属性
CAS 编号 |
51503-15-2 |
|---|---|
分子式 |
C15H20N4O5 |
分子量 |
336.34 g/mol |
IUPAC 名称 |
4-ethoxy-1-[3-(4-ethoxy-2-oxopyrimidin-1-yl)-2-hydroxypropyl]pyrimidin-2-one |
InChI |
InChI=1S/C15H20N4O5/c1-3-23-12-5-7-18(14(21)16-12)9-11(20)10-19-8-6-13(24-4-2)17-15(19)22/h5-8,11,20H,3-4,9-10H2,1-2H3 |
InChI 键 |
DOBFCMULJCSCEB-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NC(=O)N(C=C1)CC(CN2C=CC(=NC2=O)OCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


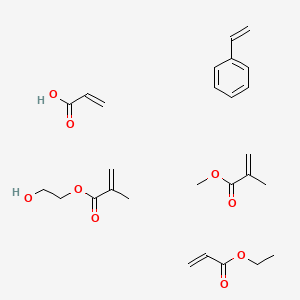
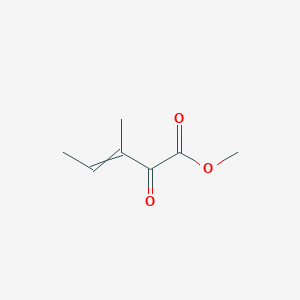
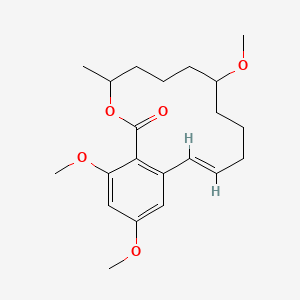
![Silane, [3-(chlorodimethylsilyl)propyl]trimethyl-](/img/structure/B14652785.png)
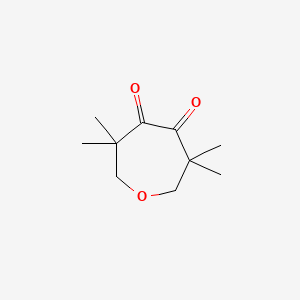
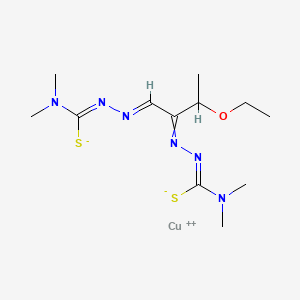
![ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14652794.png)
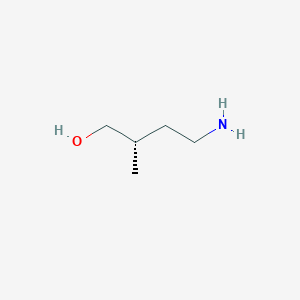
![1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene](/img/structure/B14652805.png)
